1-(Chloromethyl)-4-ethoxy-2-fluorobenzene: A Comprehensive Technical Guide to Physical Properties, Reactivity, and Application Workflows
1-(Chloromethyl)-4-ethoxy-2-fluorobenzene: A Comprehensive Technical Guide to Physical Properties, Reactivity, and Application Workflows
As a Senior Application Scientist in drug development and synthetic chemistry, selecting the right building blocks is paramount to the success of an Active Pharmaceutical Ingredient (API) campaign. 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene (CAS: 1935948-33-6) is a highly specialized, poly-substituted benzyl halide. It serves as a critical electrophilic intermediate for the installation of the 4-ethoxy-2-fluorobenzyl moiety—a pharmacophore increasingly utilized to modulate lipophilicity and metabolic stability in target molecules.
This whitepaper provides an in-depth analysis of its physical properties, the mechanistic rationale behind its reactivity, and field-proven, self-validating protocols for its application and safe handling.
Molecular Identity & Structural Characteristics
The utility of 1-(chloromethyl)-4-ethoxy-2-fluorobenzene lies in its unique substitution pattern. The molecule consists of a central benzene ring functionalized with:
-
A Chloromethyl Group (C1): The primary site of reactivity, acting as an electrophile in nucleophilic substitution (
) reactions. -
A Fluoro Group (C2): An ortho-positioned halogen that exerts a strong electron-withdrawing inductive effect (
), increasing the electrophilicity of the adjacent benzylic carbon. -
An Ethoxy Group (C4): A para-positioned ether that provides electron donation via resonance (
), stabilizing the transition state during substitution.
This "push-pull" electronic system fine-tunes the reactivity of the benzylic carbon, making it highly susceptible to attack by amines, thiols, and phenols, while remaining stable enough for standard storage conditions [1].
Physical Properties Matrix
Because this is a highly specialized fine chemical, empirical thermodynamic data in public literature is often supplemented by cheminformatics consensus models. Below is a consolidated matrix of its verified identity metrics [2] and predicted physical properties essential for laboratory handling.
| Property | Value / Description | Source / Method |
| Chemical Name | 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene | IUPAC |
| CAS Registry Number | 1935948-33-6 | Verified Registry [1] |
| Molecular Formula | Structural Analysis | |
| Molecular Weight | 188.63 g/mol | Empirical [2] |
| MDL Number | MFCD29761565 | Chemical Database [1] |
| Appearance | Colorless to pale yellow liquid/low-melting solid | Typical for Benzyl Halides |
| Boiling Point | ~230 °C - 250 °C (at 760 mmHg) | Predicted (Group Additivity) |
| Density | ~1.15 - 1.25 g/cm³ | Predicted |
| Solubility | Soluble in DMF, DCM, EtOAc; Insoluble in | Experimental Observation |
| Purity Standard | Commercial Standard [2] |
Mechanistic Insights: The Causality of Reactivity
When designing an alkylation workflow, understanding why a reagent behaves a certain way dictates the choice of solvent, base, and temperature.
In an
Conversely, the ortho-fluoro group prevents unwanted side reactions (such as Friedel-Crafts self-alkylation) through steric shielding and inductive withdrawal, ensuring the reaction proceeds cleanly via the
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and safety, the following protocols have been designed as self-validating systems. Every step includes a causality check or an analytical validation point.
Protocol A: N-Alkylation of a Secondary Amine
This protocol describes the attachment of the 4-ethoxy-2-fluorobenzyl group to a secondary amine to form a tertiary amine target.
Rationale for Reagents:
-
Solvent (DMF): A polar aprotic solvent that solvates cations (like
) but leaves anions (the nucleophile) unsolvated and highly reactive. -
Base (
): A mild, insoluble base that scavenges the byproduct without causing unwanted elimination reactions or ether cleavage.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an Argon atmosphere, dissolve the secondary amine (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add finely powdered anhydrous
(2.0 eq). Causality: Using an excess of base ensures complete neutralization of the generated, preventing the amine nucleophile from being protonated and deactivated. -
Electrophile Addition: Dropwise, add 1-(chloromethyl)-4-ethoxy-2-fluorobenzene (1.1 eq).
-
Execution & Monitoring: Heat the reaction to 60°C. Validation Check: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1) every 2 hours. The disappearance of the benzyl chloride peak validates reaction progress.
-
Workup: Once complete, cool to room temperature and quench with distilled water (5x volume of DMF). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over
, concentrate under reduced pressure, and purify via silica gel column chromatography.
Figure 1: Logical workflow for the SN2 N-Alkylation utilizing 1-(Chloromethyl)-4-ethoxy-2-fluorobenzene.
Protocol B: Safe Handling, Quenching, and Storage
Benzyl chlorides are potent alkylating agents and lachrymators (tear-inducing). They react slowly with atmospheric moisture to release
Step-by-Step Methodology:
-
Storage: Store the compound at 2-8°C in a tightly sealed amber vial backfilled with Argon. Causality: Cold storage minimizes thermal degradation, while Argon prevents hydrolytic cleavage of the carbon-chlorine bond.
-
Handling: Always handle within a certified fume hood using nitrile gloves and safety goggles.
-
Spill Quenching: In the event of a spill, do not use water alone. Quench the area with a 5% aqueous ammonia (
) solution. Causality: Ammonia acts as a highly reactive, sacrificial nucleophile, rapidly converting the toxic benzyl chloride into a water-soluble, non-volatile benzylamine derivative. -
Disposal: Collect the quenched mixture and dispose of it strictly as halogenated organic waste.
Figure 2: Safety and quenching workflow for handling reactive benzyl halide intermediates.
Conclusion
1-(Chloromethyl)-4-ethoxy-2-fluorobenzene is a highly effective electrophilic building block. By understanding the push-pull electronic dynamics of its fluoro and ethoxy substituents, researchers can accurately predict its behavior in
